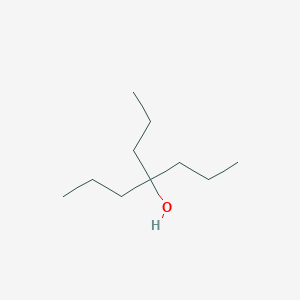

4-Propyl-4-heptanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71569. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-propylheptan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-4-7-10(11,8-5-2)9-6-3/h11H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJTPBRMACCDJPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)(CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176396 | |

| Record name | 4-Propyl-4-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2198-72-3 | |

| Record name | 4-Propyl-4-heptanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002198723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Heptanol, 4-propyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Propyl-4-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Propyl-4-heptanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propyl-4-heptanol, a tertiary alcohol with the chemical formula C10H22O, is a clear, colorless liquid with a faint, pleasant odor.[1] Also known by synonyms such as tri-n-propyl carbinol and 4-propylheptan-4-ol, this compound sees application as a solvent in paints, varnishes, and perfumes, as a flavoring agent, and as a raw material in chemical synthesis.[1] Its molecular structure and properties make it a subject of interest for various chemical and industrial applications. This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental methodologies for their determination, and a proposed synthesis workflow.

Physicochemical Data of this compound

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Unit | Source(s) |

| Molecular Formula | C10H22O | [2][3] | |

| Molecular Weight | 158.28 | g/mol | [2][3] |

| CAS Number | 2198-72-3 | [2][3] | |

| Boiling Point | 194 | °C | [2] |

| Melting Point | -1.53 (estimate) | °C | [2] |

| Density | 0.8270 | g/cm³ | [2] |

| Flash Point | 81.1 | °C | [2] |

| Vapor Pressure | 0.142 | mmHg at 25°C | [2] |

| Refractive Index | 1.4330 | [2] | |

| LogP (Octanol/Water Partition Coefficient) | 3.11780 | [4] |

Experimental Protocols for Property Determination

While the specific experimental conditions for the determination of the above-listed properties for this compound are not detailed in the available literature, the following are detailed, generalized methodologies for the key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and accurate method for determining the boiling point of a small sample of liquid is the Thiele tube method.

Apparatus:

-

Thiele tube

-

Heating oil (e.g., mineral oil)

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Bunsen burner or hot plate

Procedure:

-

A small amount of this compound (a few milliliters) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube filled with heating oil, ensuring the sample is immersed.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

As the temperature rises, air trapped in the capillary tube will be expelled.

-

The boiling point is reached when a continuous stream of bubbles emerges from the open end of the capillary tube.

-

Heating is then discontinued. The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.

Determination of Density

The density of a liquid can be determined using a pycnometer, which is a flask with a precise volume.

Apparatus:

-

Pycnometer (e.g., 25 mL)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed on an analytical balance.

-

The pycnometer is filled with distilled water of a known temperature and weighed again to determine the mass of the water. The volume of the pycnometer can be calculated using the known density of water at that temperature.

-

The pycnometer is then emptied, dried, and filled with this compound at the same temperature.

-

The mass of the pycnometer filled with the sample is determined.

-

The density of this compound is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic property that can be measured with high precision using an Abbe refractometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Solvent for cleaning (e.g., acetone or ethanol)

-

Lens paper

Procedure:

-

The Abbe refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

The prisms of the refractometer are cleaned with a suitable solvent and dried with lens paper.

-

A few drops of this compound are placed on the surface of the measuring prism using a clean dropper.

-

The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into the center of the crosshairs in the eyepiece.

-

The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Synthesis Workflow

This compound is a tertiary alcohol and can be synthesized via a Grignard reaction. The logical workflow for this synthesis involves the reaction of a Grignard reagent, such as propylmagnesium bromide, with a ketone, in this case, 4-heptanone.

References

Spectroscopic Analysis of 4-Propyl-4-heptanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the tertiary alcohol, 4-Propyl-4-heptanol. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document outlines the spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), including detailed experimental protocols and data analysis.

Compound Information

-

Compound Name: this compound

-

Chemical Formula: C₁₀H₂₂O

-

Molecular Weight: 158.28 g/mol [1]

-

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Due to the absence of publicly available experimental peak assignments, the following data is based on spectral prediction and serves as an illustrative guide.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons and their neighboring environments. The symmetrical nature of this compound simplifies its ¹H NMR spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.42 | Triplet | 6H | -CH₂-CH₃ |

| ~1.38 - 1.25 | Multiplet | 12H | -CH₂ -CH₂-CH₃ |

| ~1.20 | Singlet | 1H | -OH |

| ~0.90 | Triplet | 3H | -CH₂-CH₂-CH₃ |

Note: Predicted values can vary. The hydroxyl (-OH) proton's chemical shift is highly dependent on concentration and solvent.

A typical experimental setup for acquiring a ¹H NMR spectrum of this compound would involve the following:

-

Instrument: 300 MHz NMR Spectrometer (e.g., Bruker AC-300)[1][3]

-

Solvent: Deuterated Chloroform (CDCl₃)[3]

-

Reference Standard: Tetramethylsilane (TMS) at 0.00 ppm[3]

-

Temperature: 297K[3]

-

Procedure: A small amount of the this compound sample is dissolved in CDCl₃ in an NMR tube. The spectrum is acquired after tuning and shimming the spectrometer to ensure a homogeneous magnetic field.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~75.0 | C -OH (C4) |

| ~40.0 | C H₂-C-OH (C3, C5) |

| ~17.0 | C H₂-CH₂-CH₃ |

| ~14.5 | -C H₃ |

The ¹³C NMR spectrum is typically acquired under the following conditions:

-

Instrument: 75 MHz NMR Spectrometer (corresponding to a 300 MHz ¹H frequency)

-

Solvent: Deuterated Chloroform (CDCl₃)

-

Reference Standard: Tetramethylsilane (TMS) at 0.00 ppm. The CDCl₃ solvent peak at ~77 ppm can also be used as a secondary reference.

-

Mode: Proton-decoupled mode to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| 2955, 2925, 2855 | Strong | C-H stretch (alkane) |

| ~1465 | Medium | C-H bend (methylene) |

| ~1375 | Medium | C-H bend (methyl) |

| ~1140 | Strong | C-O stretch (tertiary alcohol) |

Data interpreted from the NIST gas-phase IR spectrum.[4]

The provided data is based on a gas-phase spectrum.

-

Instrument: HP-GC/MS/IRD[4]

-

State: Gas[4]

-

Procedure: The sample is introduced into the gas chromatograph (GC) for separation and then passed into an infrared detector (IRD) where the gas-phase IR spectrum is measured. Alternatively, for a liquid sample, a drop can be placed between two salt plates (NaCl or KBr) to create a thin film (neat).

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments. This information is used to determine the molecular weight and deduce the structure of the compound.

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Possible Fragment Assignment |

| 115 | 100 | [M - C₃H₇]⁺ |

| 57 | 85 | [C₄H₉]⁺ |

| 43 | 80 | [C₃H₇]⁺ |

| 73 | 75 | [C₄H₉O]⁺ |

| 41 | 65 | [C₃H₅]⁺ |

| 29 | 60 | [C₂H₅]⁺ |

Note: The molecular ion peak (M⁺) at m/z 158 is expected to be weak or absent for a tertiary alcohol due to facile fragmentation.

-

Ionization Method: Electron Ionization (EI)[2]

-

Procedure: In the ion source of the mass spectrometer, the this compound sample is bombarded with high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then accelerated, separated by their mass-to-charge ratio in a mass analyzer, and detected.

Visualized Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

The Biological Activity of 4-Propyl-4-heptanol and Structurally Related Tertiary Alcohols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tertiary alcohols represent a class of organic compounds with increasing interest in medicinal chemistry and drug development. Their unique structural features, particularly the resistance to oxidation at the hydroxyl-bearing carbon, confer advantageous metabolic stability compared to primary and secondary alcohols. This technical guide provides a comprehensive overview of the known biological activities of 4-Propyl-4-heptanol and structurally similar tertiary alcohols. While specific research on this compound is limited, this guide extrapolates potential activities based on data from related compounds, focusing on anticonvulsant, antimicrobial, and neuroprotective properties. Detailed experimental protocols for key assays and visual representations of relevant biological pathways are included to facilitate further research and development in this area.

Introduction: The Significance of Tertiary Alcohols in Pharmacology

Tertiary alcohols are characterized by a hydroxyl group attached to a carbon atom that is bonded to three other carbon atoms. This structural arrangement prevents oxidation at the carbinol carbon, a common metabolic pathway for primary and secondary alcohols. This inherent metabolic stability makes tertiary alcohols attractive scaffolds in drug design, potentially leading to compounds with improved pharmacokinetic profiles. This compound, a simple aliphatic tertiary alcohol, serves as a representative molecule for exploring the potential biological activities of this chemical class.

Potential Biological Activities of this compound and Related Tertiary Alcohols

Direct biological activity data for this compound is not extensively available in peer-reviewed literature. Its primary documented uses are as a solvent and flavoring agent. However, studies on structurally related tertiary alcohols suggest several potential areas of pharmacological relevance.

Anticonvulsant Activity

Several tertiary alcohols have demonstrated anticonvulsant properties. A notable example is terpinen-4-ol , a monoterpenoid tertiary alcohol. Studies have shown its efficacy in animal models of seizures, such as the pentylenetetrazol (PTZ) and maximal electroshock (MES) induced seizure tests.

Table 1: Anticonvulsant Activity of Terpinen-4-ol

| Compound | Animal Model | Assay | Dose/Concentration | Observed Effect | Reference |

| Terpinen-4-ol | Mice | Pentylenetetrazol (PTZ)-induced seizures | 25-200 mg/kg (i.p.) | Inhibition of seizures | [1][2] |

| Terpinen-4-ol | Mice | Maximal Electroshock (MES) Seizure | 300 mg/kg | Decreased tonic hindlimb extension | [3] |

| Terpinen-4-ol | Rat Dorsal Root Ganglion Neurons | Whole-cell patch clamp | 0.1 mM and 1.0 mM | Decreased sodium current | [1] |

The proposed mechanism for the anticonvulsant activity of terpinen-4-ol involves the modulation of the GABAergic system and voltage-gated sodium channels.[1] It is suggested that terpinen-4-ol enhances GABAergic neurotransmission, though not via the benzodiazepine binding site on the GABA-A receptor.[1] Additionally, it has been shown to block voltage-dependent sodium channels, which would reduce neuronal excitability.[1]

Diagram 1: Proposed Anticonvulsant Mechanism of Terpinen-4-ol

Caption: Proposed dual mechanism of anticonvulsant action for terpinen-4-ol.

Antimicrobial Activity

Certain tertiary alcohols have been synthesized and evaluated for their antimicrobial properties. A study on a series of synthetic fluorine-substituted triaryl tertiary alcohols demonstrated activity against various bacterial and fungal strains. While structurally different from this compound, these findings indicate the potential for antimicrobial activity within the broader class of tertiary alcohols. Another related compound, 2-propyl-1-heptanol, has been reported to have antimicrobial properties.

Table 2: Antimicrobial Activity of a Synthetic Tertiary Alcohol Series

| Compound Class | Test Organism | Assay | Result |

| Fluorine-substituted triaryl tertiary alcohols | Staphylococcus aureus | Zone of Inhibition | Active |

| Escherichia coli | Zone of Inhibition | Active | |

| Candida albicans | Zone of Inhibition | Active |

The mechanism of antimicrobial action for many alcohols is generally attributed to the disruption of cell membranes and denaturation of proteins.[4]

Diagram 2: General Experimental Workflow for Antimicrobial Screening

Caption: A simplified workflow for the disc diffusion antimicrobial susceptibility test.

Toxicological Profile

Specific toxicological data for this compound is limited. The Globally Harmonized System (GHS) classification indicates that it can cause skin and serious eye irritation.[5] General studies on aliphatic alcohols suggest that their toxicity is related to their membrane-disrupting properties.[1] In a study on isolated perfused rat liver, tertiary alcohols showed some capacity to cause enzyme release, indicating potential hepatotoxicity at high concentrations, though they were generally less active than primary straight-chain alcohols.[1]

Detailed Experimental Protocols

Anticonvulsant Activity Assessment

This model is used to identify compounds effective against generalized tonic-clonic seizures.

-

Animals: Male Swiss mice (20-25 g).

-

Procedure:

-

Administer the test compound (e.g., this compound, dissolved in a suitable vehicle) intraperitoneally (i.p.) or orally (p.o.).

-

After a predetermined absorption period (e.g., 30-60 minutes), induce seizures via corneal electrodes using an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

-

Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The percentage of animals protected from the tonic hindlimb extension is recorded.

-

-

Positive Control: Phenytoin (e.g., 25 mg/kg, i.p.).

-

Endpoint: Abolition of the hindlimb tonic extensor component of the seizure.

This model is used to identify compounds that may be effective against absence seizures.

-

Animals: Male Swiss mice (20-25 g).

-

Procedure:

-

Administer the test compound i.p. or p.o.

-

After the absorption period, administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneously).

-

Observe the animals for 30 minutes for the onset and presence of clonic seizures (characterized by rhythmic contractions of the limbs).

-

Record the latency to the first seizure and the percentage of animals protected from seizures.

-

-

Positive Control: Diazepam (e.g., 4 mg/kg, i.p.).

-

Endpoint: Failure to observe a clonic seizure that persists for at least 5 seconds.

Antimicrobial Activity Assessment (Disc Diffusion Method)

-

Materials:

-

Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli).

-

Muller-Hinton agar plates.

-

Sterile filter paper discs (6 mm diameter).

-

Solutions of the test compound at various concentrations.

-

-

Procedure:

-

Prepare a standardized inoculum of the test microorganism and uniformly streak it onto the surface of the agar plate.

-

Impregnate the sterile filter paper discs with a known concentration of the test compound solution.

-

Place the impregnated discs on the surface of the inoculated agar plates.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

-

Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).

-

-

Positive Control: A standard antibiotic (e.g., ciprofloxacin).

-

Negative Control: A disc impregnated with the solvent used to dissolve the test compound.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Modulation

This technique is used to study the effect of a compound on the electrical properties of individual cells, such as neurons, by measuring ion channel currents.

-

Cell Preparation: Use primary cultured neurons (e.g., dorsal root ganglion neurons) or a cell line stably expressing the ion channel of interest (e.g., a specific subtype of voltage-gated sodium channel).

-

Recording Setup:

-

Inverted microscope with micromanipulators.

-

Patch-clamp amplifier and data acquisition system.

-

Glass micropipettes (electrodes) with a tip diameter of ~1-2 µm, filled with an internal solution that mimics the intracellular ionic composition.

-

-

Procedure:

-

A glass micropipette is brought into contact with the cell membrane, and a high-resistance "giga-seal" is formed.[3][6]

-

The cell membrane under the pipette tip is ruptured by applying a brief pulse of suction, establishing a "whole-cell" configuration where the pipette interior is continuous with the cell cytoplasm.[3][6]

-

The cell's membrane potential is clamped at a holding potential (e.g., -80 mV for sodium channels).

-

Voltage steps are applied to elicit ion currents, which are recorded by the amplifier.

-

The test compound is applied to the cell via the external perfusion solution.

-

Changes in the amplitude and kinetics of the ion currents in the presence of the compound are measured and analyzed.

-

-

Data Analysis: The effect of the compound on parameters such as peak current amplitude, channel activation, and inactivation kinetics is quantified.

Future Directions and Conclusion

The available evidence, primarily from structurally related compounds, suggests that this compound and other simple aliphatic tertiary alcohols may possess clinically relevant biological activities, particularly in the areas of anticonvulsant and antimicrobial therapies. The inherent metabolic stability of the tertiary alcohol moiety makes this chemical class a promising area for further investigation in drug discovery.

Future research should focus on:

-

Direct Biological Screening: Systematic in vitro and in vivo screening of this compound and a library of related tertiary alcohols to identify and characterize their biological activities.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways involved in any identified activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to optimize potency and selectivity.

-

Toxicological Evaluation: Comprehensive assessment of the safety profile of lead compounds.

References

- 1. The toxic and metabolic effects of 23 aliphatic alcohols in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. axolbio.com [axolbio.com]

- 4. 4-Propylheptan-3-ol | C10H22O | CID 3040239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C10H22O | CID 137476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. docs.axolbio.com [docs.axolbio.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-n-Propyl-4-heptanol (CAS 2198-72-3)

This technical guide provides comprehensive information on the chemical compound 4-n-propyl-4-heptanol (CAS RN: 2198-72-3), also known as tri-n-propyl carbinol. This document details its chemical and physical properties, synthesis, spectral data, applications, and safety and handling protocols.

Chemical Identification and Properties

4-n-Propyl-4-heptanol is a tertiary alcohol. Its chemical structure consists of a heptane backbone with a hydroxyl group and a propyl group both attached to the fourth carbon atom.

Physicochemical Properties

The key physicochemical properties of 4-n-propyl-4-heptanol are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₂₂O |

| Molecular Weight | 158.28 g/mol [1][2] |

| Appearance | Clear, colorless liquid[3] |

| Odor | Faint, pleasant odor[3] |

| Boiling Point | 191-194 °C[3][4] |

| Melting Point | -1.53 °C (estimate)[3] |

| Density | 0.827 - 0.828 g/cm³[3][4] |

| Flash Point | 81.1 °C[3][5] |

| Refractive Index | 1.433 - 1.434[3][5] |

| Vapor Pressure | 0.142 mmHg at 25 °C[3] |

| Solubility | Insoluble in water[6] |

Spectral Data

Spectral data is crucial for the structural elucidation and confirmation of 4-n-propyl-4-heptanol.

| Data Type | Key Features and References |

| ¹H NMR | Spectra available from NIST and Wiley Organics via PubChem.[7] |

| ¹³C NMR | Predicted spectra and data available from various chemical databases.[5] |

| IR Spectroscopy | The NIST WebBook provides the gas-phase IR spectrum. A neat spectrum is available on PubChem, showing a characteristic broad O-H stretch for the alcohol functional group.[7][8] |

| Mass Spectrometry | The electron ionization mass spectrum is available on the NIST WebBook, with a prominent peak at m/z 115.[7][9] |

Synthesis and Reactivity

The primary and most efficient method for the synthesis of 4-n-propyl-4-heptanol is the Grignard reaction.[10][11][12] This reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound.

Experimental Protocol: Grignard Synthesis of 4-n-Propyl-4-heptanol

This protocol describes the synthesis of 4-n-propyl-4-heptanol from 4-heptanone and propylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

1-Bromopropane

-

4-Heptanone (dipropyl ketone)

-

1 M Sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Iodine crystal (for initiation)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with drying tube

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Preparation of Grignard Reagent:

-

All glassware must be flame-dried to ensure anhydrous conditions.

-

Place magnesium turnings in the three-necked flask. Add a small crystal of iodine.

-

Assemble the apparatus with the reflux condenser and dropping funnel.

-

In the dropping funnel, prepare a solution of 1-bromopropane in anhydrous diethyl ether.

-

Add a small amount of the 1-bromopropane solution to the magnesium turnings. The reaction is initiated when the iodine color fades and bubbling occurs. Gentle warming may be necessary.

-

Once the reaction starts, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture for an additional 30 minutes to ensure the complete formation of propylmagnesium bromide.

-

-

Reaction with Ketone:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve 4-heptanone in anhydrous diethyl ether in the dropping funnel.

-

Add the 4-heptanone solution dropwise to the stirred and cooled Grignard reagent. Control the rate of addition to maintain a gentle reflux. A precipitate of the magnesium alkoxide will form.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes.

-

-

Work-up and Purification:

-

Cool the reaction flask in an ice bath.

-

Slowly add 1 M sulfuric acid to quench the reaction and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel. The aqueous and organic layers are separated.

-

Extract the aqueous layer with an additional portion of diethyl ether.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, then with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution and remove the diethyl ether by simple distillation.

-

The crude product is then purified by fractional distillation to yield 4-n-propyl-4-heptanol.

-

Reactivity

As a tertiary alcohol, 4-n-propyl-4-heptanol is resistant to oxidation under mild conditions. It can undergo dehydration in the presence of a strong acid to form alkenes. The hydroxyl group can also be converted to other functional groups through various substitution reactions.

Applications

4-n-Propyl-4-heptanol has applications in several industries due to its specific chemical properties.

-

Solvent: It is used as a solvent in paints, varnishes, and perfumes. Its alcohol functional group allows it to dissolve a variety of organic compounds, and its relatively high boiling point contributes to a slower evaporation rate.[3]

-

Flavoring Agent: It is utilized as a flavoring agent in the food and beverage industry to impart specific taste and aroma profiles.[3]

-

Chemical Intermediate: It serves as a building block in the synthesis of other chemicals.[3] For example, it can be a precursor for the synthesis of esters, ethers, and other derivatives with potential applications in materials science and other fields. It has also been noted as a cross-linking agent for amines and an initiator for synthetic polymerization.[6]

Safety and Handling

4-n-Propyl-4-heptanol is a combustible liquid and presents some health hazards.

Hazard Identification

-

GHS Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[7] May cause respiratory irritation (H335).[7] It is also considered harmful to aquatic life with long-lasting effects.[13]

Precautionary Measures

-

Handling: Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.[13]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[13]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes. If skin irritation occurs, wash with plenty of soap and water and seek medical attention if it persists.[14]

Visualizations

Grignard Synthesis Workflow

Caption: Workflow for the Grignard synthesis of 4-n-propyl-4-heptanol.

Applications of 4-n-Propyl-4-heptanol

Caption: Logical relationships of 4-n-propyl-4-heptanol's applications.

References

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. scbt.com [scbt.com]

- 3. Cas 2198-72-3,4-N-PROPYL-4-HEPTANOL | lookchem [lookchem.com]

- 4. 4-Heptanol, 4-propyl- | CAS#:2198-72-3 | Chemsrc [chemsrc.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 4-N-Propyl-4-heptanol | CymitQuimica [cymitquimica.com]

- 7. 4-Propyl-4-heptanol | C10H22O | CID 137476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Heptanol, 4-propyl- [webbook.nist.gov]

- 9. 4-Heptanol, 4-propyl- [webbook.nist.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Grignard Reaction [organic-chemistry.org]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. download.basf.com [download.basf.com]

An In-depth Technical Guide to 4-propylheptan-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-propylheptan-4-ol, a tertiary alcohol. The information presented herein is intended to support research and development activities by providing key data on its characteristics, synthesis, and analytical characterization.

Core Properties

4-propylheptan-4-ol, with the IUPAC name 4-propylheptan-4-ol, is a saturated tertiary alcohol. Its chemical structure consists of a heptane backbone with a propyl group and a hydroxyl group attached to the fourth carbon atom.

Physicochemical Data

A summary of the key physicochemical properties of 4-propylheptan-4-ol is presented in Table 1. This data is essential for understanding its behavior in various experimental and industrial settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₂O | [1][2] |

| Molecular Weight | 158.28 g/mol | [1] |

| CAS Number | 2198-72-3 | [1] |

| Density | 0.828 g/cm³ | [1][2] |

| Boiling Point | 191 °C at 760 mmHg | [1][2] |

| Melting Point | -1.53 °C (estimate) | [1] |

| Flash Point | 81.1 °C | [1] |

| Refractive Index | 1.434 | [1] |

| LogP (XLogP3) | 3.11780 | [1] |

| PSA (Polar Surface Area) | 20.23 Ų | [1] |

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4-propylheptan-4-ol is associated with the following hazard statements[1]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE) should be worn when handling this compound, and it should be used in a well-ventilated area[1].

Synthesis of 4-propylheptan-4-ol

The most common and efficient method for the synthesis of tertiary alcohols such as 4-propylheptan-4-ol is the Grignard reaction. This involves the reaction of a ketone with a Grignard reagent. For the synthesis of 4-propylheptan-4-ol, the reaction would proceed between 4-heptanone and propylmagnesium bromide.

Experimental Protocol: Grignard Synthesis

The following is a representative protocol for the synthesis of 4-propylheptan-4-ol. All glassware should be thoroughly dried, and anhydrous solvents must be used, as Grignard reagents are highly sensitive to moisture.

Materials:

-

Magnesium turnings

-

Iodine crystal (as an initiator)

-

1-Bromopropane

-

Anhydrous diethyl ether

-

4-Heptanone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard reflux and extraction glassware

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine and a few milliliters of a solution of 1-bromopropane in anhydrous diethyl ether. The reaction is initiated by gentle warming or sonication, evidenced by the disappearance of the iodine color and the formation of a cloudy solution. The remaining 1-bromopropane solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the propylmagnesium bromide.

-

Reaction with Ketone: The Grignard reagent solution is cooled in an ice bath. A solution of 4-heptanone in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride with vigorous stirring. This will hydrolyze the magnesium alkoxide salt and dissolve the inorganic salts. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude 4-propylheptan-4-ol can be further purified by vacuum distillation.

Analytical Characterization

The identity and purity of the synthesized 4-propylheptan-4-ol can be confirmed using a variety of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is concentration and solvent-dependent. The protons of the propyl and heptyl chains will appear as multiplets in the aliphatic region (typically 0.8-1.6 ppm).

-

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule. The carbon atom bearing the hydroxyl group is expected to have a chemical shift in the range of 70-80 ppm. The aliphatic carbons will resonate in the upfield region of the spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of 4-propylheptan-4-ol and confirming its molecular weight. The gas chromatogram should ideally show a single peak corresponding to the product. The mass spectrum will exhibit a molecular ion peak (M+) at m/z 158, although it may be weak. The fragmentation pattern will be characteristic of a tertiary alcohol, often showing a prominent peak corresponding to the loss of a propyl group (M-43) or other alkyl fragments.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 4-propylheptan-4-ol will display characteristic absorption bands for its functional groups. A broad, strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, broadened due to hydrogen bonding. Strong C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region. A C-O stretching vibration for a tertiary alcohol is typically found in the 1100-1200 cm⁻¹ region.

Logical Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of 4-propylheptan-4-ol.

Caption: Logical workflow for the synthesis and characterization of 4-propylheptan-4-ol.

Biological Activity

Currently, there is a lack of significant published data on the specific biological activities or signaling pathways associated with 4-propylheptan-4-ol. Its primary relevance is as a chemical intermediate and a model compound for studies involving tertiary alcohols. Further research would be required to elucidate any potential pharmacological or toxicological effects.

References

The Discovery and Synthesis of Tri-n-propyl Carbinol: A Technical Guide

Introduction

Tri-n-propyl carbinol, systematically named 4-propylheptan-4-ol, is a tertiary alcohol with the chemical formula C₁₀H₂₂O. Its discovery and synthesis are intrinsically linked to the development of organometallic chemistry in the early 20th century, particularly the advent of the Grignard reaction. This guide provides a comprehensive overview of the historical context, seminal synthetic methods, and physicochemical properties of this compound, tailored for researchers, scientists, and drug development professionals.

Historical Context and Discovery

The precise date and discoverer of tri-n-propyl carbinol are not definitively documented in a singular, seminal publication. However, its synthesis became feasible following the groundbreaking work of French chemist Victor Grignard, who discovered the organomagnesium halide reagents, now known as Grignard reagents, in 1900. This discovery, for which he was awarded the Nobel Prize in Chemistry in 1912, revolutionized organic synthesis by providing a robust method for forming carbon-carbon bonds.

The synthesis of tertiary alcohols, such as tri-n-propyl carbinol, was a direct and significant application of the Grignard reaction. While the exact first synthesis is not clearly cited, the inclusion of tri-n-propyl carbinol in established chemical literature and textbooks by the mid-20th century, such as "A Text-Book of Practical Organic Chemistry," indicates its status as a known and accessible compound within the chemical community. Its synthesis is a classic example of the reaction between a Grignard reagent and an ester or a ketone.

Physicochemical Properties

Tri-n-propyl carbinol is a colorless liquid at room temperature. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 4-Propylheptan-4-ol |

| Synonyms | Tri-n-propyl carbinol, 4-propyl-4-heptanol |

| CAS Number | 2198-72-3 |

| Molecular Formula | C₁₀H₂₂O |

| Molecular Weight | 158.29 g/mol |

| Boiling Point | 191 °C at 760 mmHg, 89-92 °C at 20 mmHg[1] |

| Density | 0.828 g/cm³ |

| Flash Point | 81.1 °C |

Synthesis of Tri-n-propyl Carbinol

The most common and historically significant method for the synthesis of tri-n-propyl carbinol is the Grignard reaction. This involves the reaction of n-propylmagnesium bromide with an appropriate carbonyl compound.

Key Synthetic Pathway: Grignard Reaction with Ethyl Carbonate

This method is particularly effective for producing symmetrical tertiary alcohols. The reaction proceeds in two stages. First, the Grignard reagent adds to one of the carbonyl groups of the diethyl carbonate to form a ketone intermediate (4-heptanone). A second equivalent of the Grignard reagent then attacks the ketone to form the tertiary alcohol.

Overall Reaction:

3 CH₃CH₂CH₂MgBr + (CH₃CH₂O)₂CO → (CH₃CH₂CH₂)₃COH

A reported yield for this synthesis is approximately 75%.[1]

Experimental Protocol: Synthesis via Grignard Reaction

The following is a generalized experimental protocol based on established methods for the synthesis of tertiary alcohols using Grignard reagents.

Materials:

-

Magnesium turnings

-

Dry diethyl ether or tetrahydrofuran (THF)

-

n-Propyl bromide

-

Ethyl carbonate

-

Anhydrous calcium chloride

-

Saturated aqueous ammonium chloride solution

-

Hydrochloric acid (dilute)

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be thoroughly dried in an oven and assembled while hot to exclude moisture. A calcium chloride drying tube should be fitted to the condenser.

-

Place magnesium turnings in a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a small amount of a solution of n-propyl bromide in dry ether to the flask. The reaction is initiated, often indicated by the appearance of turbidity and a gentle refluxing of the ether.

-

Once the reaction has started, add the remaining n-propyl bromide solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.

-

-

Reaction with Ethyl Carbonate:

-

Cool the Grignard reagent in an ice bath.

-

Slowly add a solution of ethyl carbonate in dry ether from the dropping funnel. Control the rate of addition to maintain a gentle reflux.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for a specified period or until the reaction is deemed complete.

-

-

Work-up:

-

Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide salt.

-

If a precipitate of magnesium salts forms, it can be dissolved by the addition of dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the ether layer.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine the ether extracts and wash them successively with water, sodium bicarbonate solution, and finally with water.

-

Dry the ether solution over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the dried ether solution and remove the ether by distillation.

-

Distill the remaining crude tri-n-propyl carbinol under reduced pressure. Collect the fraction boiling at 89-92 °C at 20 mmHg.[1]

-

Visualizing the Synthesis

The synthesis of tri-n-propyl carbinol via the Grignard reaction with ethyl carbonate can be visualized as a two-step process involving the formation of a ketone intermediate.

Caption: Synthesis of Tri-n-propyl Carbinol via Grignard Reaction.

Conclusion

Tri-n-propyl carbinol, a tertiary alcohol, owes its practical synthesis to the development of the Grignard reaction. While its specific discovery is not attributed to a single individual, its preparation is a classic illustration of the power of organometallic reagents in constructing complex organic molecules from simpler precursors. The detailed synthetic protocol and understanding of its properties are valuable for its application in various fields of chemical research and development.

References

4-Propyl-4-heptanol: A Comprehensive Safety and Hazard Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard information for 4-Propyl-4-heptanol (CAS No. 2198-72-3). The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this chemical safely in a laboratory setting. This document summarizes key safety data, outlines experimental methodologies for hazard assessment, and provides visual aids to understand the logical frameworks of safety protocols.

Chemical Identification and Physical Properties

This compound is a tertiary alcohol. Its identification details and key physical and chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂O | [1][2][3] |

| Molecular Weight | 158.28 g/mol | [1][2][3] |

| CAS Number | 2198-72-3 | [1][2][3] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 191 °C at 760 mmHg | [2][4] |

| Flash Point | 81.1 °C | [4] |

| Density | 0.828 g/cm³ | [4] |

| Vapor Pressure | 0.142 mmHg at 25°C | [4] |

| Refractive Index | 1.434 | [4] |

GHS Hazard Classification and Precautionary Statements

Based on available data, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification

| Hazard Class | Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |

Source:[1]

GHS Pictogram

Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H315 | Causes skin irritation.[1] |

| H319 | Causes serious eye irritation.[1] | |

| H335 | May cause respiratory irritation.[1] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |

| P264 | Wash skin thoroughly after handling.[1] | |

| P271 | Use only outdoors or in a well-ventilated area.[1] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[1] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |

| P312 | Call a POISON CENTER/doctor if you feel unwell. | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention.[1] | |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[1] | |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[1] | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1] | |

| P405 | Store locked up.[1] | |

| P501 | Dispose of contents/container to an approved waste disposal plant.[1] |

Toxicological Information

Acute toxicity data for this compound is limited. However, data from a structurally similar compound can provide an estimate of its toxicological profile. A key study on a related substance showed an acute oral LD50 greater than 2000 mg/kg bw and an acute dermal LD50 greater than 2009 mg/kg bw, leading to its non-classification for acute toxicity.[5]

| Route | Species | Value | Classification | Reference |

| Oral LD50 | Rat | > 2000 mg/kg bw (structurally similar substance) | Not Classified | [5] |

| Dermal LD50 | Rat | > 2009 mg/kg bw (structurally similar substance) | Not Classified | [5] |

| Inhalation LC50 | - | No data available. A data waiver is often applied for this route when oral and dermal data are available.[5] | - |

Reactivity and Stability

This compound is a stable tertiary alcohol under normal laboratory conditions. However, like other alcohols, it can react with certain classes of chemicals.

-

Oxidizing Agents : As a tertiary alcohol, this compound is resistant to oxidation under mild conditions.[6][7] Strong oxidizing agents under forcing conditions may cause decomposition.

-

Acids : Alcohols can undergo dehydration in the presence of strong acids to form alkenes. They can also react with strong acids in substitution reactions.

-

Bases : Alcohols are generally unreactive with bases, but can be deprotonated by very strong bases to form alkoxides.

-

Incompatible Materials : Keep away from strong oxidizing agents, acids, and acid anhydrides.[8]

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

-

Handling : Handle in a well-ventilated place.[4] Wear suitable protective clothing, including gloves and eye/face protection.[1] Avoid contact with skin and eyes.[4] Avoid formation of dust and aerosols. Use non-sparking tools.[4] Prevent fire caused by electrostatic discharge.[4]

-

Storage : Store the container tightly closed in a dry, cool, and well-ventilated place.[4] Store apart from foodstuff containers or incompatible materials.[4]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.

-

Skin Protection : Wear chemically resistant gloves (e.g., nitrile rubber) and a laboratory coat.

-

Respiratory Protection : If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

Caption: Recommended Personal Protective Equipment for handling this compound.

First-Aid Measures

In case of exposure, follow these first-aid measures:

-

Inhalation : Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]

-

Skin Contact : Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs: Get medical advice/attention.[8]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[1]

-

Ingestion : Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.

Fire-Fighting Measures

This compound has a flash point of 81.1 °C, making it a combustible liquid.

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards : Combustible liquid. Vapors are heavier than air and may spread along floors.[8] Forms explosive mixtures with air on intense heating.[8]

-

Protective Equipment : Wear self-contained breathing apparatus (SCBA) and full protective gear.

References

- 1. This compound | C10H22O | CID 137476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Heptanol, 4-propyl- [webbook.nist.gov]

- 3. 4-Heptanol, 4-propyl- | CAS#:2198-72-3 | Chemsrc [chemsrc.com]

- 4. echemi.com [echemi.com]

- 5. ECHA CHEM [chem.echa.europa.eu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility and Solvent Properties of 4-Propyl-4-heptanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propyl-4-heptanol, a tertiary decanol, presents as a colorless liquid with a faint odor. Its molecular structure, characterized by a central carbon atom bonded to a hydroxyl group and three propyl chains, dictates its distinct physical and chemical properties. This technical guide provides a comprehensive overview of the solubility and solvent characteristics of this compound, offering valuable data and methodologies for its application in research, chemical synthesis, and pharmaceutical development. Understanding its behavior in various solvent systems is critical for its effective use as a solvent, reactant, or formulation component.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are fundamental to understanding its solvent behavior and miscibility with other substances.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂O | [1] |

| Molecular Weight | 158.28 g/mol | [1] |

| CAS Number | 2198-72-3 | [2] |

| Appearance | Colorless liquid | [3] |

| Density | 0.828 g/mL | [4] |

| Boiling Point | 194 °C | [4] |

| Refractive Index | 1.433 | [4] |

| Octanol-Water Partition Coefficient (LogP) | 3.118 (Predicted) | [5] |

Solubility Profile of this compound

The solubility of this compound is governed by the "like dissolves like" principle. Its significant nonpolar character, owing to the three propyl chains, results in high miscibility with nonpolar and moderately polar organic solvents. Conversely, its capacity for hydrogen bonding via the hydroxyl group is sterically hindered, leading to very low solubility in water.

The following table provides a qualitative and estimated quantitative solubility profile of this compound in a range of common laboratory solvents.

| Solvent | Polarity Index | Expected Solubility | Estimated Solubility ( g/100 mL at 25°C) |

| Water | 10.2 | Very Low | < 0.1 |

| Ethanol | 5.2 | Miscible | > 50 |

| Acetone | 5.1 | Miscible | > 50 |

| Diethyl Ether | 2.8 | Miscible | > 50 |

| Toluene | 2.4 | Miscible | > 50 |

| Hexane | 0.1 | Miscible | > 50 |

Experimental Protocol for Determining Mutual Solubility

The following protocol details a method for determining the mutual solubility of this compound with various solvents, particularly for systems exhibiting partial miscibility. This method is adapted from established procedures for determining the solubility of liquids.[6][7]

Objective: To determine the concentration range over which this compound is miscible with a given solvent at a specific temperature.

Materials:

-

This compound (≥98% purity)

-

Solvent of interest (e.g., water, ethanol, hexane)

-

Calibrated pipettes and burettes

-

A set of sealable glass test tubes or vials

-

A temperature-controlled water bath or heating block

-

A calibrated thermometer

-

Vortex mixer

Procedure:

-

Preparation of Stock Solutions: Prepare a series of stock solutions of this compound in the chosen solvent at varying weight percentages (e.g., 1%, 5%, 10%, 20%, 50%, 80%, 90%, 95%, 99% w/w).

-

Sample Preparation: Accurately pipette a fixed volume (e.g., 5 mL) of each stock solution into a separate, labeled, and sealable glass test tube.

-

Equilibration: Place the sealed test tubes in a temperature-controlled water bath set to the desired temperature (e.g., 25 °C). Allow the samples to equilibrate for at least 30 minutes, with periodic gentle agitation using a vortex mixer to ensure thorough mixing.

-

Visual Observation: After equilibration, carefully remove each test tube and visually inspect for phase separation. The presence of a single, clear, and homogenous phase indicates miscibility at that concentration. The presence of two distinct layers or turbidity indicates immiscibility or partial miscibility.

-

Determination of Solubility Limits: Identify the concentration range between the highest concentration that forms a single phase and the lowest concentration that results in phase separation. To refine the solubility limit, prepare additional solutions with narrower concentration intervals within this range and repeat steps 3 and 4.

-

Data Recording: Record the temperature and the observed solubility (miscible or immiscible) for each concentration. The solubility is reported as the maximum concentration at which this compound is fully miscible in the solvent at the specified temperature.

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Work in a well-ventilated area or a fume hood, especially when handling volatile organic solvents.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions.

Visualizations

The following diagrams illustrate key concepts and workflows related to the solubility and analysis of this compound.

Caption: "Like Dissolves Like" principle for this compound solubility.

Caption: Experimental workflow for determining the mutual solubility of this compound.

Conclusion

This compound is a versatile tertiary alcohol with a solubility profile that makes it a valuable component in various applications. Its high miscibility with a wide range of organic solvents, coupled with its low water solubility, defines its utility in non-aqueous systems. The data and methodologies presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their work. Further quantitative studies are encouraged to build a more comprehensive and precise understanding of its solubility in diverse solvent systems.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cas 2198-72-3,4-N-PROPYL-4-HEPTANOL | lookchem [lookchem.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. chemeo.com [chemeo.com]

- 6. PHARMACISTTOBE: Experiment 3B - Mutual Solubility Curve for Phenol and Water UKM [pharmacisttobe97.blogspot.com]

- 7. physicalpharmacylab.wordpress.com [physicalpharmacylab.wordpress.com]

Methodological & Application

Application Notes and Protocols for 4-Propyl-4-heptanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Propyl-4-heptanol is a tertiary alcohol that serves as a versatile intermediate in organic synthesis. While its primary industrial applications are as a solvent and flavoring agent, its utility as a synthetic building block lies in its potential for conversion into a variety of other functional groups.[1] This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use in key organic transformations, including dehydration to form alkenes and esterification. The protocols provided are based on established methodologies for analogous tertiary alcohols and are intended to serve as a comprehensive guide for laboratory applications.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in organic synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂O | [2] |

| Molecular Weight | 158.28 g/mol | [2] |

| CAS Number | 2198-72-3 | [2] |

| Appearance | Clear, colorless liquid | [1] |

| Odor | Faint, pleasant odor | [1] |

| Boiling Point | 194 °C | [1] |

| Melting Point | -1.53 °C (estimate) | [3] |

| Density | 0.8270 g/cm³ | [1] |

| Refractive Index | 1.4330 | [1] |

Synthesis of this compound via Grignard Reaction

The most common and efficient method for the synthesis of tertiary alcohols such as this compound is the Grignard reaction.[4][5][6][7] This involves the reaction of a ketone with a Grignard reagent. For the synthesis of this compound, 4-heptanone is reacted with propylmagnesium bromide.

Experimental Protocol: Synthesis of this compound

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

1-Bromopropane

-

Anhydrous diethyl ether

-

4-Heptanone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard glassware for anhydrous reactions (flame-dried)

Procedure:

-

Preparation of Propylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine.

-

In the dropping funnel, place a solution of 1-bromopropane (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small amount of the 1-bromopropane solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be required.

-

Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.[8]

-

-

Reaction with 4-Heptanone:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve 4-heptanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the 4-heptanone solution dropwise to the stirred Grignard reagent at a rate that keeps the reaction temperature below 10 °C.[8]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for at least one hour.[8]

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation.

-

Purify the crude product by vacuum distillation to obtain this compound.

-

Expected Yield: While specific yields for this exact reaction are not widely published, similar Grignard reactions with ketones typically afford yields in the range of 70-90%.

Diagram: Synthesis of this compound

Caption: Grignard synthesis of this compound.

Applications in Organic Synthesis

Dehydration to Alkenes

A primary application of tertiary alcohols like this compound in organic synthesis is their dehydration to form alkenes.[9] This elimination reaction is typically acid-catalyzed and proceeds through an E1 mechanism.[9][10] The major product is generally the most stable alkene (Zaitsev's rule), although a mixture of isomers can be expected. The dehydration of this compound is expected to yield primarily 4-propylhept-3-ene.[11][12][13][14]

Diagram: Dehydration of this compound

References

- 1. Cas 2198-72-3,4-N-PROPYL-4-HEPTANOL | lookchem [lookchem.com]

- 2. This compound | C10H22O | CID 137476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Grignard Reaction [organic-chemistry.org]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. Grignard Reagents [chemed.chem.purdue.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. quora.com [quora.com]

- 11. Page loading... [guidechem.com]

- 12. 4-Propyl-3-heptene | C10H20 | CID 138270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 4-propylhept-3-ene | 4485-13-6 [chemnet.com]

- 14. 3-Heptene, 4-propyl- [webbook.nist.gov]

Application Notes and Protocols: 4-Propyl-4-heptanol in Pharmaceutical Development

Introduction

4-Propyl-4-heptanol is a tertiary alcohol with a unique solvent profile characterized by its low polarity and hydrogen bond accepting capabilities. These properties make it a valuable tool in the crystallization and purification of non-polar active pharmaceutical ingredients (APIs), particularly where traditional solvents may be ineffective. This document outlines the application of this compound as a specialized solvent in the pharmaceutical industry, providing detailed protocols and comparative data for its use in the crystallization of a model non-polar compound, "Compound X."

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H22O |

| Molecular Weight | 158.28 g/mol |

| Boiling Point | 205-207 °C |

| Density | 0.83 g/mL |

| Water Solubility | Low |

| Polarity | Low |

Application: Crystallization of a Non-Polar API (Compound X)

This compound has been identified as an effective solvent for the crystallization of "Compound X," a poorly soluble API. Its unique properties allow for the formation of highly pure, crystalline material with a desirable morphology. The following sections provide a detailed protocol and comparative data for this application.

Experimental Protocol: Crystallization of Compound X

-

Dissolution:

-

Suspend 10 g of crude "Compound X" in 100 mL of this compound in a 250 mL jacketed glass reactor.

-

Heat the mixture to 80°C with gentle stirring (200 rpm) until all solids are dissolved.

-

-

Cooling Crystallization:

-

Cool the solution from 80°C to 20°C over a period of 4 hours (cooling rate of 15°C/hour).

-

Hold the suspension at 20°C for 2 hours to allow for crystal growth.

-

-

Isolation and Drying:

-

Filter the crystalline slurry through a Buchner funnel fitted with a Whatman No. 1 filter paper.

-

Wash the filter cake with 20 mL of cold (4°C) heptane to remove residual solvent.

-

Dry the crystals under vacuum at 40°C for 12 hours.

-

Workflow for Crystallization of Compound X

Analytical methods for the detection of 4-Propyl-4-heptanol

An Application Note on the Analytical Methods for the Detection of 4-Propyl-4-heptanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a tertiary alcohol with the molecular formula C10H22O. Accurate and reliable analytical methods are crucial for its detection and quantification in various matrices for quality control, purity assessment, and research purposes. This document provides detailed application notes and protocols for the analysis of this compound, primarily focusing on Gas Chromatography (GC) coupled with Flame Ionization Detection (FID) and Mass Spectrometry (MS).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C10H22O | [1] |

| Molecular Weight | 158.28 g/mol | [1] |

| CAS Number | 2198-72-3 | [1] |

| IUPAC Name | 4-propylheptan-4-ol | [1] |

| Boiling Point | 194 °C | ChemSpider |

| Density | 0.827 g/cm³ | ChemSpider |

| Appearance | Colorless liquid | N/A |

Analytical Methods

Gas chromatography is the premier technique for the analysis of volatile compounds like this compound. Coupling GC with either FID for quantification or MS for identification and confirmation provides robust and sensitive analytical methods.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a widely used technique for the quantitative analysis of organic compounds. It offers high sensitivity and a wide linear range.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the definitive identification of compounds based on their mass spectra. The NIST WebBook provides mass spectral data for this compound, which can be used for library matching and confirmation.[2]

Quantitative Data Summary

Table 2: Representative Quantitative Performance Data for GC-FID Analysis of Volatile Alcohols

| Parameter | Typical Value |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |

| Recovery | 95 - 105% |

| Precision (%RSD) | < 5% |

Table 3: Representative Quantitative Performance Data for GC-MS Analysis of Volatile Alcohols

| Parameter | Typical Value |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.005 - 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.02 - 0.2 µg/mL |

| Recovery | 90 - 110% |

| Precision (%RSD) | < 10% |

Experimental Protocols

Protocol 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for the Analysis of this compound

This protocol is suitable for the analysis of this compound in liquid matrices.

1. Sample Preparation

-

Pipette 1.0 mL of the sample into a 20 mL headspace vial.

-

Add 1.0 mL of internal standard solution (e.g., 10 µg/mL of 2-methyl-2-heptanol in methanol).

-

Add 1.0 g of anhydrous sodium sulfate to the vial.

-

Immediately seal the vial with a PTFE-lined septum and aluminum cap.

-

Gently vortex the vial for 10 seconds.

2. Headspace Sampler Conditions

-

Oven Temperature: 80 °C

-

Loop Temperature: 90 °C

-

Transfer Line Temperature: 100 °C

-

Vial Equilibration Time: 15 minutes

-

Pressurization Time: 0.5 minutes

-

Loop Fill Time: 0.1 minutes

-

Injection Time: 1.0 minute

3. GC-MS Conditions

-

GC System: Agilent 7890B GC or equivalent

-

MS System: Agilent 5977A MSD or equivalent

-

Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness, or equivalent

-

Inlet Temperature: 250 °C

-

Injection Mode: Split (Split ratio 20:1)

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 5 minutes

-

Ramp: 10 °C/min to 220 °C

-

Hold: 5 minutes at 220 °C

-

-

MS Transfer Line Temperature: 230 °C

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Full Scan (m/z 35-350) and/or Selected Ion Monitoring (SIM)

4. Data Analysis

-

Identify this compound by comparing the retention time and mass spectrum with a reference standard and the NIST library.

-

Quantify the analyte using the peak area ratio of the analyte to the internal standard against a calibration curve.

Protocol 2: Direct Liquid Injection Gas Chromatography-Flame Ionization Detection (GC-FID) for the Analysis of this compound

This protocol is suitable for the analysis of this compound in relatively clean sample matrices.

1. Sample Preparation

-

Dilute the sample with a suitable solvent (e.g., methanol, dichloromethane) to a concentration within the linear range of the instrument.

-

Add an internal standard (e.g., 1-octanol) to a final concentration of 10 µg/mL.

-

Vortex the sample for 30 seconds.

-

Transfer the sample to a 2 mL autosampler vial.

2. GC-FID Conditions

-

GC System: Agilent 8890 GC or equivalent

-

Column: HP-5, 30 m x 0.32 mm ID, 0.25 µm film thickness, or equivalent

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL

-

Injection Mode: Split (Split ratio 50:1)

-

Carrier Gas: Helium at a constant flow of 1.5 mL/min

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 15 °C/min to 250 °C

-

Hold: 5 minutes at 250 °C

-

-

Detector: Flame Ionization Detector (FID)

-

Detector Temperature: 280 °C

-

Hydrogen Flow: 30 mL/min

-

Air Flow: 300 mL/min

-

Makeup Gas (Helium) Flow: 25 mL/min

3. Data Analysis

-

Identify this compound by comparing the retention time with a reference standard.

-

Quantify the analyte using the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound by Headspace GC-MS.

Caption: Experimental workflow for the analysis of this compound by HS-GC-MS.

Logical Relationship for Method Selection

The choice between GC-FID and GC-MS depends on the analytical requirements. The following diagram illustrates the decision-making process.

Caption: Decision tree for selecting the appropriate analytical method.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. 4-Heptanol, 4-propyl- [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Synthesis of 4-Propyl-4-heptanol via Grignard Reaction